1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide
Description
The compound 1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core. This heterocyclic system is substituted with a 4-fluorophenyl methanesulfonamide group at the 8-position and an isopentyl chain at the 5-position, along with two methyl groups at the 3-position.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O4S/c1-16(2)11-12-26-20-10-9-19(13-21(20)30-15-23(3,4)22(26)27)25-31(28,29)14-17-5-7-18(24)8-6-17/h5-10,13,16,25H,11-12,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYWDJNJXRFCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide (CAS Number: 921811-43-0) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in the realms of anti-inflammatory and kinase inhibition properties. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 412.5 g/mol. The structure includes several functional groups that contribute to its potential biological interactions:
| Property | Value |
|---|---|
| Molecular Formula | C24H29FN2O3 |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 921811-43-0 |
| IUPAC Name | This compound |
Structural Features
The compound features:
- A fluorophenyl group which may influence its interaction with various biological targets.
- An isopentyl chain that could enhance lipophilicity, potentially affecting bioavailability.
- A tetrahydrobenzo[b][1,4]oxazepin core , which is significant for its pharmacological activity.
Anti-inflammatory Properties
Research indicates that compounds structurally similar to this compound exhibit notable anti-inflammatory effects. For instance, studies have shown that derivatives of tetrahydrobenzo[b][1,4]oxazepin can inhibit cyclooxygenase (COX) enzymes:
| Compound | IC50 against COX-1 (μM) | IC50 against COX-2 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
These findings suggest that the compound may also possess similar inhibitory activities against COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
Kinase Inhibition
The compound's structure suggests potential kinase inhibition capabilities. In related studies involving small-molecule inhibitors targeting anaplastic lymphoma kinase (ALK), compounds with similar scaffolds demonstrated potent inhibitory activity with IC50 values ranging from 3.7 to 5.8 nM . This indicates a promising avenue for further investigation into the kinase inhibition profile of our compound.
Case Studies and Research Findings
- In Vivo Studies : Preliminary in vivo studies on related compounds have demonstrated efficacy in reducing inflammation in models of experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA). These models are crucial for assessing the therapeutic potential of anti-inflammatory agents .
- Mechanistic Insights : Mechanistic studies using Western blotting and RT-PCR have shown that compounds similar to our target can significantly downregulate the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophage cell lines . This suggests a dual mechanism involving both COX inhibition and modulation of nitric oxide pathways.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
- Target Compound: Contains a 4-fluorophenyl group attached to the methanesulfonamide moiety.
- 1-(4-Chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide (CAS 922098-26-8): Differs by substitution of fluorine with chlorine on the phenyl ring. Chlorine’s larger atomic size and stronger electron-withdrawing nature may alter solubility and metabolic stability compared to fluorine .
- 4-Fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide : Features a benzenesulfonamide group with 4-fluoro and 3-methyl substituents. The additional methyl group increases hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility .
Modifications on the Benzooxazepine Core
- Alkyl Chain Variations :
- The target compound’s 5-isopentyl group (C5H11) contributes to greater lipophilicity compared to the 5-ethyl group (C2H5) in the chlorophenyl analog. This may influence pharmacokinetic properties, such as half-life and tissue distribution .
- Both compounds retain 3,3-dimethyl substituents on the oxazepine ring, which likely stabilize the conformation of the heterocycle and prevent oxidation at the 3-position .
Physicochemical Properties
Solubility and Polarity
- The target compound’s methanesulfonamide group enhances polarity compared to benzenesulfonamide derivatives (e.g., the 3-methylbenzenesulfonamide in ). However, the isopentyl chain counteracts this by increasing hydrophobicity .
- The 4-fluorophenyl group reduces polarity slightly compared to the 4-chlorophenyl analog, as fluorine is less electronegative than chlorine .
Spectral Characteristics
- IR Spectroscopy : Analogous compounds (e.g., ’s triazole derivatives) exhibit key bands for C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹). The absence of C=O bands in tautomeric forms (e.g., thiones) highlights the importance of spectral analysis in confirming structural motifs .
- 1H-NMR : Methyl groups on the oxazepine ring (δ ~1.0–1.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm) are consistent across analogs, but substituents like isopentyl chains introduce distinct splitting patterns .
Data Table: Key Comparative Metrics
*Inferred based on structural similarity to and .
Research Implications
- Bioactivity : Fluorine and chlorine substituents may target different enzymatic pockets due to size and electronic effects. For example, fluorine’s smaller size could improve selectivity for sterically constrained binding sites .
- Drug Design : The isopentyl chain’s lipophilicity suggests improved blood-brain barrier penetration compared to ethyl analogs, making the target compound a candidate for central nervous system targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
